molecular formula C8H17NO2 B7891673 2-methoxy-N-(3-methylbutyl)acetamide

2-methoxy-N-(3-methylbutyl)acetamide

Cat. No.: B7891673
M. Wt: 159.23 g/mol
InChI Key: WPGZTQQQQZTGEC-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-Methylbutyl)acetamide is a chemical compound of interest in specialized ecological and behavioral research. Its core structure is closely related to N-(3-Methylbutyl)acetamide, a molecule identified as a component in the complex chemical profiles of tephritid fruit flies . In this context, such compounds are studied for their potential role in insect communication systems. Research on related species suggests that compounds within this chemical class can be produced by insects and may be involved in intraspecific signaling, such as mate attraction or other behavioral interactions . Scientists are exploring these mechanisms to better understand insect ecology and to develop novel, behavior-based pest management strategies . The specific methoxy derivative offered here provides researchers with a specialized analog to investigate structure-activity relationships, olfactory reception mechanisms in insects, and the potential for developing species-specific attractants or repellents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(2)4-5-9-8(10)6-11-3/h7H,4-6H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGZTQQQQZTGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most direct method involves reacting 3-methylbutylamine with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

Reaction Scheme:

CH3OCH2COCl+H2NCH2CH(CH(CH3)2)CH3OCH2CONHCH2CH(CH(CH3)2)+HCl\text{CH}3\text{OCH}2\text{COCl} + \text{H}2\text{NCH}2\text{CH}(\text{CH}(\text{CH}3)2) \rightarrow \text{CH}3\text{OCH}2\text{CONHCH}2\text{CH}(\text{CH}(\text{CH}3)_2) + \text{HCl}

Optimization Parameters

  • Solvent: Dichloromethane or toluene.

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: 85–92% under optimized conditions.

Limitations

  • Methoxyacetyl chloride is moisture-sensitive, requiring anhydrous conditions.

  • Requires prior synthesis of methoxyacetyl chloride (see Section 2).

Synthesis of Methoxyacetyl Chloride for Acylation

From Methoxyacetic Acid and Phosphorus Oxychloride

Methoxyacetic acid reacts with POCl3_3 to generate methoxyacetyl chloride:

Reaction Conditions:

  • Molar Ratio: 2:1 (methoxyacetic acid : POCl3_3).

  • Temperature: 80–90°C for 1–2 hours.

  • Yield: 89–93%.

Mechanism:

2CH3OCH2COOH+POCl32CH3OCH2COCl+H3PO42\text{CH}3\text{OCH}2\text{COOH} + \text{POCl}3 \rightarrow 2\text{CH}3\text{OCH}2\text{COCl} + \text{H}3\text{PO}_4

From Monochloroacetic Acid and Sodium Methylate

An industrial-scale method involves reacting monochloroacetic acid with sodium methylate in methanol, followed by distillation and HCl gas treatment:

Steps:

  • Alkylation:

    ClCH2COOH+CH3ONaCH3OCH2COONa+NaCl+CH3OH\text{ClCH}_2\text{COOH} + \text{CH}_3\text{ONa} \rightarrow \text{CH}_3\text{OCH}_2\text{COONa} + \text{NaCl} + \text{CH}_3\text{OH}
  • Acidification:

    CH3OCH2COONa+HClCH3OCH2COOH+NaCl\text{CH}_3\text{OCH}_2\text{COONa} + \text{HCl} \rightarrow \text{CH}_3\text{OCH}_2\text{COOH} + \text{NaCl}
  • Chlorination: As in Section 2.1.

Yield: 90–91%.

Multi-Step Synthesis via Alkylation and Acetylation

Alkylation of Acetamide Derivatives

A two-step approach modifies existing acetamides:

  • Synthesis of N-(3-Methylbutyl)Acetamide:
    React 3-methylbutylamine with acetyl chloride:

    CH3COCl+H2NCH2CH(CH(CH3)2)CH3CONHCH2CH(CH(CH3)2)+HCl\text{CH}_3\text{COCl} + \text{H}_2\text{NCH}_2\text{CH}(\text{CH}(\text{CH}_3)_2) \rightarrow \text{CH}_3\text{CONHCH}_2\text{CH}(\text{CH}(\text{CH}_3)_2) + \text{HCl}

    Yield: 78–85%.

  • Methoxy Group Introduction:
    Alkylate with methyl iodide or dimethyl sulfate in the presence of K2_2CO3_3:

    CH3CONHCH2CH(CH(CH3)2)+CH3ICH3OCH2CONHCH2CH(CH(CH3)2)+HI\text{CH}_3\text{CONHCH}_2\text{CH}(\text{CH}(\text{CH}_3)_2) + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{OCH}_2\text{CONHCH}_2\text{CH}(\text{CH}(\text{CH}_3)_2) + \text{HI}

    Yield: 65–72%.

Challenges

  • Low regioselectivity during alkylation.

  • Requires purification via column chromatography.

Catalytic Transesterification Approach

Using BENAC-K Reagents

A novel method employs p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) to transfer the methoxyacetyl group:

Reaction Scheme:

PM-BENAC-K+H2NCH2CH(CH(CH3)2)CH3OCH2CONHCH2CH(CH(CH3)2)+Byproducts\text{PM-BENAC-K} + \text{H}2\text{NCH}2\text{CH}(\text{CH}(\text{CH}3)2) \rightarrow \text{CH}3\text{OCH}2\text{CONHCH}2\text{CH}(\text{CH}(\text{CH}3)_2) + \text{Byproducts}

Conditions:

  • Solvent: DMF or THF.

  • Temperature: 60–80°C.

  • Yield: 88–94%.

Comparative Analysis of Methods

MethodStarting MaterialsKey ReagentsYield (%)Purity (%)
Direct Acylation3-MethylbutylamineMethoxyacetyl Cl85–92≥99
Multi-Step AlkylationN-(3-Methylbutyl)AcetamideCH3_3I, K2_2CO3_365–7295–98
TransesterificationPM-BENAC-K3-Methylbutylamine88–94≥99
Industrial ScaleMonochloroacetic AcidCH3_3ONa, HCl90–9195–98

Industrial-Scale Considerations

Cost Efficiency

  • Methoxyacetyl Chloride Route: High yield but requires POCl3_3, increasing costs.

  • Transesterification: Lower raw material costs but limited catalyst reusability.

Environmental Impact

  • Waste Management: POCl3_3 generates H3_3PO4_4, necessitating neutralization.

  • Green Chemistry: Catalytic methods using Amberlyst 15 or molecular sieves reduce solvent waste .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(3-methylbutyl)acetamide has several scientific research applications:

    Chemistry: It is used as a model compound in studies of amide chemistry and reaction mechanisms.

    Biology: The compound is studied for its role in insect pheromone systems, particularly in the mating behavior of melon flies.

    Medicine: Research is ongoing to explore its potential as a bioactive compound in drug development.

    Industry: It is investigated for its potential use in the synthesis of other amide-based compounds and as a chemical intermediate.

Mechanism of Action

The mechanism by which 2-methoxy-N-(3-methylbutyl)acetamide exerts its effects involves its interaction with specific olfactory receptors in insects. In the case of melon flies, the compound is detected by female flies, triggering a behavioral response that facilitates mating . The molecular targets include olfactory receptor neurons that are highly sensitive to this compound.

Comparison with Similar Compounds

N-(3-Methylbutyl)acetamide (Isoamylacetamide)

  • Structure : Lacks the methoxy group at the 2-position; substituent: 3-methylbutyl.
  • Molecular Formula: C₇H₁₅NO (MW: 129.20 g/mol) .
  • Synthesis : Similar acetylation of 3-methylbutylamine but without methoxy functionalization .
  • Properties : Lower polarity due to absence of methoxy, resulting in higher volatility.
  • Applications : Primarily a pheromone component but lacks reported analgesic activity. Demonstrates attraction in Polistes species but with reduced specificity compared to the methoxy derivative .

(R)-2-Methoxy-N-(1-Phenylethyl)acetamide

  • Structure : Methoxy group at 2-position; N-substituent: chiral 1-phenylethyl group.
  • Molecular Formula: C₁₁H₁₅NO₂ (MW: 193.24 g/mol) .
  • Synthesis: Dynamic kinetic resolution (DKR) using Ru-complexes and enzymatic catalysts (Novozym 435), achieving >99% enantiomeric excess .
  • Properties : Enhanced stereoselectivity for asymmetric synthesis applications. Solid at room temperature (mp: 57–58°C) , contrasting the liquid state of 2-methoxy-N-(3-methylbutyl)acetamide.

Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

  • Structure: Methoxy group at 2-position; complex N-substituents (dimethylphenyl and oxazolidinone ring).
  • Molecular Formula : C₁₄H₁₈N₂O₄ (MW: 278.30 g/mol) .
  • Synthesis: Multi-step synthesis involving oxazolidinone ring formation.
  • Properties : High stability and systemic mobility in plants due to aromatic and heterocyclic groups.

Paracetamol (N-(4-Hydroxyphenyl)acetamide)

  • Structure : Hydroxyl group at 4-position; simpler N-substituent (4-hydroxyphenyl).
  • Molecular Formula: C₈H₉NO₂ (MW: 151.16 g/mol) .
  • Properties : Polar hydroxyl group enhances water solubility (log P: 0.5 vs. ~1.5 for this compound).
  • Applications : Widely used analgesic/antipyretic; mechanism involves COX enzyme inhibition, unlike the undefined pathway of this compound .

Dimethylacetamide (DMAc)

  • Molecular Formula: C₄H₉NO (MW: 87.12 g/mol) .
  • Properties : High polarity (log P: -0.38), making it a versatile aprotic solvent.

Data Table: Comparative Analysis of Acetamides

Compound Molecular Formula MW (g/mol) Key Substituents Synthesis Method Key Applications
This compound C₈H₁₇NO₂ 159.23 2-methoxy, 3-methylbutyl Acetylation of amine Pheromone, analgesic
N-(3-Methylbutyl)acetamide C₇H₁₅NO 129.20 3-methylbutyl Acetylation Pheromone
(R)-2-Methoxy-N-(1-phenylethyl)acetamide C₁₁H₁₅NO₂ 193.24 2-methoxy, 1-phenylethyl DKR with enzymes Chiral synthesis
Oxadixyl C₁₄H₁₈N₂O₄ 278.30 2-methoxy, dimethylphenyl, oxazolidinone Multi-step synthesis Fungicide
Paracetamol C₈H₉NO₂ 151.16 4-hydroxyphenyl Direct acetylation Analgesic/antipyretic
DMAc C₄H₉NO 87.12 Dimethyl Industrial synthesis Solvent

Key Findings and Implications

  • Structural-Activity Relationship: The methoxy group in this compound enhances biological specificity compared to non-methoxy analogs (e.g., isoamylacetamide) .
  • Substituent Effects : Branched alkyl chains (3-methylbutyl) improve volatility for pheromonal dispersal, while aromatic groups (e.g., in Oxadixyl) enhance stability for agricultural use .
  • Synthetic Complexity: Enzymatic DKR enables high enantiopurity in chiral acetamides , whereas simpler acetylation suffices for non-chiral derivatives .

Q & A

Q. What strategies mitigate toxicity risks during preclinical evaluation of this compound?

  • Methodological Answer : Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity. Use zebrafish embryos for acute toxicity screening. Optimize dosing in rodent models to establish NOAEL (no-observed-adverse-effect-level) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methoxy-N-(3-methylbutyl)acetamide
Reactant of Route 2
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